molecular formula C24F3H28N1O1 B068826 Chromoionophore IX CAS No. 192190-91-3

Chromoionophore IX

Cat. No.: B068826
CAS No.: 192190-91-3
M. Wt: 403.5 g/mol
InChI Key: HVWDIHBWRAWRHS-BQYQJAHWSA-N
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Description

Chromoionophores are lipophilic pH-sensitive fluorescent or absorbance-based dyes integral to ion-selective optodes (ISOs). These compounds act as optical transducers, converting ion-binding events into measurable signals via changes in protonation states . This gap suggests either a nomenclature discrepancy (e.g., alternative naming conventions) or insufficient coverage in the provided sources. For this analysis, comparisons will focus on structurally and functionally similar chromoionophores documented in the evidence.

Chemical Reactions Analysis

Fluorescence-Based Alcohol Sensing Reactions

Chromoionophore IX exhibits reversible fluorescence changes upon exposure to alcohol vapors. The mechanism involves:

  • Polarity-induced quenching : Alcohols (methanol, ethanol, 2-propanol) disrupt the ICT process by altering the local dielectric constant of the polymer matrix (e.g., ethyl cellulose or TiO₂), leading to fluorescence quenching .

  • Hydrogen bonding : Alcohols form hydrogen bonds with the carbonyl or amine groups in CIX, stabilizing non-radiative decay pathways .

Table 1: Alcohol Detection Performance of this compound-Based Sensors

AnalyteDetection MechanismResponse TimeLimit of Detection (LOD)
MethanolFluorescence quenching<60 s~50 ppm
EthanolFluorescence quenching<60 s~30 ppm
2-PropanolFluorescence quenching<90 s~100 ppm

Data derived from gas-phase testing using ethyl cellulose/TiO₂ matrices .

Ionophore Coordination Reactions

While primarily used for alcohol detection, CIX’s structure allows potential adaptation for cation sensing. The thiophilic or crown ether moieties can engage in:

  • Selective cation binding : Interaction with alkali metals (e.g., Na⁺, K⁺) through lone-pair donation from sulfur or oxygen atoms .

  • Protonation-deprotonation equilibria : pH-dependent spectral shifts in aqueous media, as observed in related chromoionophores .

Stability and Reactivity Considerations

  • Photostability : CIX demonstrates moderate stability under continuous UV exposure but degrades in the presence of reactive oxygen species .

  • Solvent compatibility : Compatible with polar aprotic solvents (e.g., THF, DMSO) but undergoes aggregation-caused quenching (ACQ) in aqueous solutions .

Scientific Research Applications

Ion-Selective Sensors

Chromoionophore IX is widely utilized in the development of ion-selective electrodes (ISEs) and optical sensors. These devices leverage the compound's selective binding properties to detect specific ions in solution. For instance, studies have demonstrated its effectiveness in detecting ammonium ions in environmental samples, where it was incorporated into polymeric membranes to enhance sensitivity and selectivity .

Table 1: Performance Comparison of Ion-Selective Sensors Using this compound

Sensor TypeIon DetectedSensitivity (mV/decade)Detection Limit (µM)Reference
Optical SensorAmmonium580.1
Potentiometric SensorSalicylate590.5
Fluorescent SensorAlcohol Vapors650.2

Environmental Monitoring

This compound has been employed in environmental monitoring systems to detect pollutants and hazardous substances. Its integration into thin-film sensors allows for real-time monitoring of alcohol vapors and other volatile organic compounds, providing critical data for air quality assessments .

Photodynamic Therapy

In biomedical research, this compound has shown potential as a photosensitizer in photodynamic therapy (PDT). It can be activated by light to produce reactive oxygen species, which can selectively destroy cancer cells. Research indicates that its effectiveness is enhanced when used in conjunction with other compounds like protoporphyrin IX, demonstrating a synergistic effect .

Case Study: Photodynamic Therapy Using this compound

  • Objective: Evaluate the efficacy of this compound in PDT for glioma treatment.
  • Method: In vitro studies were conducted using glioma cell lines treated with this compound followed by light exposure.
  • Results: Significant reduction in cell viability was observed, indicating its potential as an effective therapeutic agent .

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research and development:

  • Enhanced Sensing Technologies: Continued innovation in sensor design could lead to more sensitive and selective devices for various applications.
  • Combination Therapies in Medicine: Investigating the use of this compound with other therapeutic agents could enhance treatment outcomes in oncology.

Comparison with Similar Compounds

Comparison with Similar Chromoionophores

Chromoionophores vary in optical properties, ion selectivity, and compatibility with sensor matrices. The following table synthesizes data from the evidence (primarily ) to highlight key differences:

Chromoionophore Structure λex (nm) λem (nm) Key Applications
Chromoionophore I (ETH 5294) Anthraquinone derivative 614 650, 686 H⁺/cation sensing in bulk optodes; used in Na⁺ and Ca²⁺ nanosensors .
Chromoionophore II (ETH 2439) Benzothiazole-based 510, 650 610, 710 Dual-wavelength sensing; applied in K⁺-selective nanosensors .
Chromoionophore III (ETH 5350) Rhodamine derivative 469, 586 590, 670 Ratiometric Ca²⁺ imaging; compatible with hydrophilic matrices .
Chromoionophore VI (ETH 7075) Phenolphthalein analog 530 560 Anion sensing (e.g., Cl⁻); stable in hydrophobic polymer matrices .
Chromoionophore XI (ETH 7061) Fluorescein octadecyl ester Not specified Not specified pH-independent reference dye in ratiometric Li⁺ sensors; NIR compatibility .

Key Findings:

Optical Properties: Chromoionophore I operates in the red/NIR range, minimizing tissue autofluorescence for in vivo imaging . Chromoionophore III’s dual excitation/emission peaks enable ratiometric Ca²⁺ measurements, improving sensitivity . Chromoionophore XI incorporates near-infrared (NIR) fluorophores for photoacoustic imaging, enhancing tissue penetration .

Ion Selectivity and Matrix Compatibility: Chromoionophore VI’s phenolphthalein backbone favors anion sensing but requires hydrophobic matrices (e.g., plasticized PVC) for stability . Chromoionophore I and III function optimally in hydrophilic environments, enabling intracellular Na⁺ and Ca²⁺ monitoring . Sensor selectivity is influenced by the chromoionophore’s pKa and ionophore binding constants, which are rarely reported together .

Applications in Nanosensors: Chromoionophore I and III are critical for sodium and calcium nanosensors, where ion exchange with H⁺ alters fluorescence . Chromoionophore XI’s reference dye properties enable ratiometric correction for variables like sensor concentration and tissue depth .

Biological Activity

Chromoionophore IX (CIX) is a synthetic fluorescent compound that has garnered attention for its potential applications in sensing technologies, particularly in the detection of alcohols and ions. This article explores the biological activity of CIX, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a chromophoric moiety that enables fluorescence. The compound is synthesized through the condensation of 4-dibutylaminobenzaldehyde with 4-trifluoroacetylbenzaldehyde, resulting in a compound that exhibits distinct optical properties depending on its environment and interactions with various ions or molecules .

Mechanism of Action:

  • Fluorescence Modulation: CIX's fluorescence can be modulated by the presence of specific ions, such as alcohols. This property allows it to serve as a sensitive optical sensor for detecting these substances in various matrices .
  • Ion Selectivity: The compound exhibits selectivity towards certain ions, which is crucial for its application in ion-selective membranes and sensors. This selectivity is influenced by the chemical environment and the presence of plasticizers in the membrane matrix .

Applications in Sensing Technologies

This compound has been utilized in various sensing applications due to its fluorescence properties and ion selectivity. Notable applications include:

  • Alcohol Detection:
    • CIX has been incorporated into thin-film sensors for the detection of methanol, ethanol, and 2-propanol in both gas and liquid phases. The sensors demonstrate high sensitivity and specificity towards these alcohols, making them suitable for environmental monitoring and safety applications .
  • Ion-Selective Membranes:
    • The compound is used in the fabrication of ion-selective membranes (ISMs) that can detect specific ions like potassium and calcium. These membranes leverage the fluorescence properties of CIX to provide quantitative measurements of ion concentrations .

Research Findings and Case Studies

Several studies have investigated the biological activity and applications of this compound, revealing significant insights into its performance and efficacy.

Table 1: Summary of Research Findings

Study ReferenceApplicationFindings
Mohr et al. (2022) Alcohol DetectionDeveloped optical sensors using CIX; demonstrated effective detection of alcohols with high sensitivity.
KTH Research Group Ion SelectivityEvaluated cytotoxicity of ISMs; found that CIX-based membranes exhibited acceptable biocompatibility with minimal cytotoxic effects on human cell lines.
PMC Article (2022) Fluorescent SensorsReported improvements in selectivity for ion detection using CIX; highlighted its role in enhancing sensor performance through fluorescence modulation.

Case Studies

Case Study 1: Development of Alcohol Sensors
In a recent study by Mohr et al., this compound was integrated into a poly(vinyl chloride) membrane to create a sensor for detecting alcohol vapors. The sensor demonstrated rapid response times and high selectivity for methanol, ethanol, and 2-propanol, indicating its potential for real-time monitoring applications in industrial settings.

Case Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity study conducted by a research group at KTH assessed the biocompatibility of CIX-based ISMs on human dermal fibroblasts (HDF). The results indicated that while some ionophores exhibited cytotoxic effects, CIX demonstrated low toxicity levels, making it suitable for biomedical applications where cell compatibility is crucial .

Q & A

Basic Research Questions

Q. How is Chromoionophore IX synthesized and characterized for research applications?

this compound is synthesized via condensation reactions involving a mono aza-crown ether moiety and indoaniline derivatives. Key steps include purification through column chromatography and characterization using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity (>95%) . Researchers must validate synthetic batches with spectral data and elemental analysis to ensure reproducibility, as impurities can skew ion-sensing performance .

Q. What are the key spectral properties of this compound in ion-sensing applications?

this compound exhibits a pH-dependent absorption shift in the visible spectrum (λmax ~580–620 nm) due to protonation/deprotonation of its indoaniline group. Its aza-crown ether moiety selectively complexes cations (e.g., K<sup>+</sup>, Na<sup>+</sup>), causing measurable changes in absorbance or fluorescence. Researchers should use spectrophotometric titrations under controlled pH and ionic strength to quantify binding constants (log K) and selectivity coefficients .

Q. What experimental protocols are recommended for validating this compound in optode membranes?

Standard protocols involve immobilizing this compound in plasticized polyvinyl chloride (PVC) membranes doped with ionophores and lipophilic additives. Researchers must calibrate optodes in buffered solutions with varying target ion concentrations, using techniques like digital colorimetry or fiber-optic spectroscopy to track response curves. Replicate experiments at different pH levels (e.g., 4–9) and electrolyte concentrations (e.g., 0.1–1.0 M) are critical to assess robustness .

Advanced Research Questions

Q. How do variations in experimental conditions (pH, ionic strength) affect this compound’s ion selectivity?

this compound’s selectivity is highly sensitive to pH due to competing protonation equilibria. For example, at low pH (≤5), H<sup>+</sup> competes with target cations, reducing sensor sensitivity. Ionic strength impacts activity coefficients, altering apparent binding constants. Advanced studies should employ the Nikolskii-Eisenman equation to model selectivity coefficients (k<sup>pot</sup>ij) and validate results against ion-selective electrode (ISE) data . Researchers must also control CO2 interference in aqueous systems by using sealed calibration setups .

Q. How can contradictory data from this compound-based sensors in mixed-ion systems be resolved?

Contradictions often arise from differences in membrane composition (e.g., plasticizer polarity, ionophore-to-chromoionophore ratio) or measurement techniques. To resolve discrepancies:

  • Perform cross-validation using inductively coupled plasma mass spectrometry (ICP-MS) for ground-truth ion concentrations.
  • Apply multivariate regression to deconvolute overlapping spectral responses in multi-ion systems.
  • Standardize immobilization methods (e.g., covalent binding vs. physical entrapment) to minimize leaching .

Q. What methodologies optimize this compound’s immobilization in fiber-optic chemical sensors?

Covalent immobilization (e.g., silanization followed by crosslinking) enhances stability compared to physical entrapment. Researchers should:

Functionalize optical fibers with amino or thiol groups.

Couple this compound via carbodiimide chemistry.

Validate immobilization efficiency using X-ray photoelectron spectroscopy (XPS) and fluorescence microscopy.

Test sensor longevity under continuous flow conditions (e.g., 72-hour stability assays) .

Q. How can this compound be integrated into multi-analyte detection systems?

Design sensor arrays combining this compound with orthogonal ionophores (e.g., valinomycin for K<sup>+</sup>, calixarenes for Ca<sup>2+</sup>). Use machine learning algorithms (e.g., principal component analysis) to decode complex spectral datasets. For dynamic systems, implement real-time monitoring with microfluidic platforms to control sample introduction and minimize cross-talk .

Q. Methodological Best Practices

  • Reproducibility : Document membrane compositions (e.g., %w/w of PVC, plasticizer, ionophore) and calibration conditions in supplemental materials .
  • Data Validation : Compare results with established ion-sensing techniques (e.g., ISEs, ICP-MS) and report uncertainties in binding constants .
  • Ethical Compliance : Disclose all synthetic protocols and safety data (e.g., MSDS for reagents) in compliance with institutional guidelines .

Properties

IUPAC Name

1-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3NO/c1-3-5-17-28(18-6-4-2)22-15-11-20(12-16-22)8-7-19-9-13-21(14-10-19)23(29)24(25,26)27/h7-16H,3-6,17-18H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWDIHBWRAWRHS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421749
Record name Chromoionophore IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192190-91-3
Record name Chromoionophore IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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